molecular formula C9H14F3N B6149741 7-(trifluoromethyl)-1-azaspiro[3.5]nonane, Mixture of diastereomers CAS No. 1478287-94-3

7-(trifluoromethyl)-1-azaspiro[3.5]nonane, Mixture of diastereomers

Katalognummer B6149741
CAS-Nummer: 1478287-94-3
Molekulargewicht: 193.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Trifluoromethyl)-1-azaspiro[3.5]nonane, also known as TFASN, is a mixture of diastereomers that is commonly used in scientific research. It is a heterocyclic compound, containing both a nitrogen and a carbon atom, and is composed of two stereoisomers. These two stereoisomers are non-superimposable mirror images of one another, meaning that they have the same chemical formula, but differ in their three-dimensional arrangement. TFASN has a wide range of applications in scientific research and is used in a variety of laboratory experiments. In

Wissenschaftliche Forschungsanwendungen

7-(trifluoromethyl)-1-azaspiro[3.5]nonane, Mixture of diastereomers is widely used in scientific research, particularly in the fields of chemical biology, medicinal chemistry, and drug discovery. It is often used in the synthesis of active pharmaceutical ingredients (APIs) and other small molecules. In addition, 7-(trifluoromethyl)-1-azaspiro[3.5]nonane, Mixture of diastereomers has been used in the synthesis of chiral auxiliaries, which are used in asymmetric synthesis to produce enantiomerically pure compounds. It is also used in the synthesis of chiral organometallics, which are used in the production of pharmaceuticals and other compounds.

Wirkmechanismus

The mechanism of action of 7-(trifluoromethyl)-1-azaspiro[3.5]nonane, Mixture of diastereomers is not well understood, however, it is believed that the two stereoisomers of 7-(trifluoromethyl)-1-azaspiro[3.5]nonane, Mixture of diastereomers interact with different enzymes, receptors, or other molecules in the body, leading to different effects. This is known as stereoselectivity. For example, one of the stereoisomers of 7-(trifluoromethyl)-1-azaspiro[3.5]nonane, Mixture of diastereomers may interact with an enzyme, leading to the production of a desired compound, while the other stereoisomer may not have any effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-(trifluoromethyl)-1-azaspiro[3.5]nonane, Mixture of diastereomers are not well understood. However, it is believed that the two stereoisomers of 7-(trifluoromethyl)-1-azaspiro[3.5]nonane, Mixture of diastereomers interact with different enzymes, receptors, or other molecules in the body, leading to different effects. For example, one of the stereoisomers of 7-(trifluoromethyl)-1-azaspiro[3.5]nonane, Mixture of diastereomers may interact with an enzyme, leading to the production of a desired compound, while the other stereoisomer may not have any effect.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 7-(trifluoromethyl)-1-azaspiro[3.5]nonane, Mixture of diastereomers in laboratory experiments is its high purity and low cost. In addition, it is relatively easy to synthesize and is stable in a wide range of conditions. The main limitation of using 7-(trifluoromethyl)-1-azaspiro[3.5]nonane, Mixture of diastereomers is its stereoselectivity, as it is composed of two stereoisomers which may have different effects.

Zukünftige Richtungen

There are a number of potential future directions for research into 7-(trifluoromethyl)-1-azaspiro[3.5]nonane, Mixture of diastereomers. One potential direction is to further explore the biochemical and physiological effects of the two stereoisomers of 7-(trifluoromethyl)-1-azaspiro[3.5]nonane, Mixture of diastereomers. In addition, further research into the synthesis and use of 7-(trifluoromethyl)-1-azaspiro[3.5]nonane, Mixture of diastereomers in the production of APIs and other small molecules could be conducted. Furthermore, research into the use of 7-(trifluoromethyl)-1-azaspiro[3.5]nonane, Mixture of diastereomers in asymmetric synthesis and chiral organometallics could be undertaken. Finally, further studies into the mechanism of action of 7-(trifluoromethyl)-1-azaspiro[3.5]nonane, Mixture of diastereomers could be conducted in order to better understand its effects in the body.

Synthesemethoden

7-(trifluoromethyl)-1-azaspiro[3.5]nonane, Mixture of diastereomers is synthesized through a reaction between trifluoromethanesulfonyl chloride and 1-azaspiro[3.5]nonane. The reaction is catalyzed by N,N-diisopropylethylamine and takes place in anhydrous dimethylformamide (DMF) at room temperature. The reaction proceeds in two steps, first forming a trifluoromethanesulfonate ester, followed by an intramolecular cyclization to form the desired product. The reaction can be completed in a few hours and yields a mixture of diastereomers in a ratio of 1:1.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(trifluoromethyl)-1-azaspiro[3.5]nonane involves a multi-step process starting from commercially available starting materials. The key steps include the formation of a spirocyclic intermediate, followed by introduction of the trifluoromethyl group and subsequent reduction of the imine to the amine.", "Starting Materials": [ "Cyclohexanone", "2-bromoethylamine hydrobromide", "Sodium hydride", "Trifluoromethyl iodide", "Sodium borohydride", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Formation of spirocyclic intermediate", "- Cyclohexanone is treated with 2-bromoethylamine hydrobromide and sodium hydride in DMF to form a spirocyclic intermediate.", "Step 2: Introduction of trifluoromethyl group", "- Trifluoromethyl iodide is added to the spirocyclic intermediate in the presence of sodium hydride and DMF to introduce the trifluoromethyl group.", "Step 3: Reduction of imine to amine", "- The resulting imine is reduced to the amine using sodium borohydride in acetic acid.", "Step 4: Purification", "- The crude product is purified by column chromatography using a mixture of dichloromethane and methanol as the eluent.", "Step 5: Diastereomer separation", "- The resulting product is a mixture of diastereomers, which can be separated using a chiral stationary phase column chromatography with a mixture of hexane and isopropanol as the eluent.", "Step 6: Final purification", "- The separated diastereomers are further purified by recrystallization from a mixture of water and ethyl acetate." ] }

CAS-Nummer

1478287-94-3

Produktname

7-(trifluoromethyl)-1-azaspiro[3.5]nonane, Mixture of diastereomers

Molekularformel

C9H14F3N

Molekulargewicht

193.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.